N6-Succinyllysine

描述

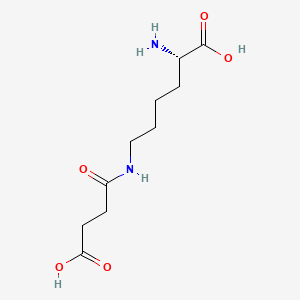

N6-Succinyllysine is a post-translational modification of lysine, a naturally occurring amino acid. This compound is formed when a succinyl group is covalently attached to the lysine residue. The molecular formula of this compound is C10H18N2O5, and it has a molecular weight of 246.26 g/mol . This modification plays a significant role in regulating protein function and cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions

N6-Succinyllysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the proper attachment of the succinyl group to the lysine residue. The reaction conditions often involve maintaining the pH between 7.0 and 8.0 and using a buffer solution to stabilize the reaction environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

N6-Succinyllysine undergoes various chemical reactions, including:

Oxidation: The succinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the succinyl group, potentially altering its chemical properties.

Substitution: The succinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous conditions.

Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the succinyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the lysine residue .

科学研究应用

Biological Significance of N6-Succinyllysine

This compound is a naturally occurring modification that plays a crucial role in regulating protein stability and function. It is involved in several metabolic pathways and cellular processes:

- Metabolic Regulation : N6-succinylation modulates key metabolic enzymes, impacting pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis. This modification can influence energy homeostasis and mitochondrial function, as seen with uncoupling protein 1 (UCP1), where increased succinylation reduces its stability and affects thermogenesis .

- Cancer Biology : Research indicates that lysine succinylation is often elevated in various cancers, including prostate and gastric cancers. For instance, higher levels of succinylation have been linked to enhanced tumor cell invasion and proliferation. Studies show that manipulating succinylation levels can either promote or inhibit cancer cell growth depending on the context .

Research Findings on this compound

A comprehensive analysis of this compound has revealed its involvement in multiple biological functions:

- Protein Interactions : The presence of this compound affects protein-protein interactions and drug binding sites. For example, the identification of succinylation sites in proteins such as isocitrate dehydrogenase highlights its role in maintaining enzymatic activity .

- Post-Translational Modification Landscape : The succinylome has been characterized across various organisms, indicating that this PTM is evolutionarily conserved. Studies have identified numerous proteins modified by succinylation, suggesting its widespread impact on cellular physiology .

Table 1: Case Studies on this compound Applications

Potential Therapeutic Applications

The understanding of this compound's role in metabolism and disease opens avenues for therapeutic interventions:

- Targeting Cancer : Modulating lysine succinylation could serve as a strategy to control tumor growth and metastasis. For instance, inhibiting enzymes responsible for de-succinylation may enhance the anti-tumor effects of certain therapies .

- Metabolic Disorders : Given its regulatory role in metabolism, targeting succinylation pathways may offer new treatments for conditions like diabetes and obesity by restoring normal metabolic functions .

作用机制

N6-Succinyllysine exerts its effects through the modification of lysine residues in proteins. This post-translational modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinyl group is attached to the lysine residue via an enzymatic or non-enzymatic reaction, often involving succinyl-CoA as the succinyl donor .

The modification can influence various molecular targets and pathways, including:

Gene Expression: By modifying histone proteins, this compound can regulate the accessibility of DNA to transcription factors, thereby influencing gene expression.

Metabolic Pathways: The modification affects enzymes involved in key metabolic pathways, such as the citric acid cycle and oxidative phosphorylation, altering their activity and efficiency.

相似化合物的比较

N6-Succinyllysine is unique compared to other lysine modifications due to the specific addition of a succinyl group. Similar compounds include:

N6-Acetyllysine: Involves the addition of an acetyl group to lysine. It is also a post-translational modification that affects protein function and gene expression.

N6-Malonyllysine: Involves the addition of a malonyl group to lysine. It plays a role in regulating metabolic pathways and protein interactions.

N6-Glutaryllysine: Involves the addition of a glutaryl group to lysine.

This compound is distinct in its ability to introduce a larger and more negatively charged group compared to acetylation or malonylation, leading to more significant changes in protein structure and function.

生物活性

N6-Succinyllysine is a significant post-translational modification (PTM) that has garnered attention for its role in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on protein function, and implications in cellular metabolism.

Overview of this compound

This compound is formed through the succinylation of lysine residues in proteins, a modification that involves the addition of a succinyl group (C4H5O3) to the amino group of lysine. This PTM is catalyzed by enzymes that utilize succinyl-CoA as a substrate, linking it to metabolic pathways such as the tricarboxylic acid (TCA) cycle and fatty acid metabolism .

-

Enzymatic Regulation :

- N6-succinylation can significantly alter enzyme activity. For instance, studies have shown that succinylation can inhibit the activity of key metabolic enzymes, such as isocitrate dehydrogenase, by inducing conformational changes that affect substrate binding .

- In Escherichia coli, succinylation levels increased under high-glucose conditions, indicating a regulatory role in response to nutrient availability .

- Protein Stability and Interaction :

Cellular Metabolism

This compound plays a critical role in regulating carbon metabolism. It has been observed that succinylation levels are dynamically regulated based on cellular conditions, impacting pathways such as glycolysis and the TCA cycle . The modification is particularly abundant in mitochondrial proteins, suggesting a specialized role in energy metabolism.

Disease Associations

Research indicates that dysregulation of lysine succinylation may be linked to various diseases, including cancer and metabolic disorders. For instance, altered succinylation patterns have been observed in cancer cell lines, suggesting a potential role in tumorigenesis and metabolic reprogramming .

Case Studies

-

Study on E. coli :

- A quantitative proteomic analysis identified over 2,580 lysine-succinylated sites across 670 proteins in E. coli. The study demonstrated that high glucose concentrations led to a significant increase in succinylation levels compared to acetylation, highlighting its importance in bacterial metabolism under varying nutrient conditions .

- Mitochondrial Function :

Data Table: Summary of Biological Effects of this compound

属性

IUPAC Name |

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOVBXOMIXMTH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52685-16-2 | |

| Record name | N6-Succinyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-SUCCINYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。